Lipophilicity (XLogP3) Comparison Against the Closest Benzhydryl Analog
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea exhibits a computed XLogP3 of 1.8, which reflects the moderate lipophilicity conferred by the single phenyl ring attached to the urea nitrogen . In contrast, the closest commercially cataloged analog, 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea (CAS 2034236-51-4), bears a bulkier benzhydryl (diphenylmethyl) substituent that substantially increases the molecular weight to 370.5 g·mol⁻¹ and is expected to raise XLogP3 above 3.5 based on the additional phenyl ring contribution . This 1.7+ log unit difference translates to an approximately 50-fold difference in octanol–water partition coefficient, which has direct consequences for aqueous solubility, plasma protein binding, and membrane permeation rates—critical parameters in both biochemical assay design and in vivo pharmacokinetic profiling .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; MW = 280.39 g·mol⁻¹ |
| Comparator Or Baseline | 1-Benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: estimated XLogP3 > 3.5; MW = 370.5 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 ≥ 1.7 units (~50-fold difference in log P); ΔMW = 90.1 g·mol⁻¹ |
| Conditions | XLogP3 computed by PubChem 2.2 algorithm; comparator XLogP3 estimated by structural increment analysis |
Why This Matters
A lower XLogP3 of 1.8 supports aqueous compatibility in biochemical assays and may reduce nonspecific protein binding, making this compound preferable when moderate lipophilicity is desired over the high lipophilicity of the benzhydryl analog.
- [1] PubChem Compound Summary for CID 91816847, 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91816847 (accessed 2026-04-29). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
